molecular formula C20H23BrN2O2S B3900550 2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

Cat. No.: B3900550
M. Wt: 435.4 g/mol
InChI Key: HFJIYSYXDQVGCC-UHFFFAOYSA-N
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Description

2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, a phenyl group, and a methoxyaniline moiety

Properties

IUPAC Name

2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S.BrH/c1-15(21-16-9-11-18(24-3)12-10-16)13-19-22(20(2,23)14-25-19)17-7-5-4-6-8-17;/h4-13,23H,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJIYSYXDQVGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=[N+](C(CS1)(C)O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=[N+](C(CS1)(C)O)C2=CC=CC=C2)/NC3=CC=C(C=C3)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps. One common method includes the condensation of 4-methoxyaniline with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated products, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 4-((E)-{2-[2-(3-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

Compared to similar compounds, 2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
Reactant of Route 2
2-[(E)-2-(4-methoxyanilino)prop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

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